N-[(4-methylphenyl)methyl]-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-15-7-9-16(10-8-15)13-22-18(27)14-29-21-24-23-19-20(28)25(11-12-26(19)21)17-5-3-2-4-6-17/h2-12H,13-14H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXPXGHHYDZKTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(4-methylphenyl)methyl]-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide typically involves multiple steps. One common synthetic route includes the reaction of 4-methylbenzylamine with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-thiol under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
N-[(4-methylphenyl)methyl]-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide moiety, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
N-[(4-methylphenyl)methyl]-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant antimicrobial and antiviral activities, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Medicine: Due to its anticancer properties, it is being investigated for use in cancer therapy.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites. This inhibition disrupts the normal function of these enzymes, leading to therapeutic effects such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
- Target Compound : Features a 4-methylbenzyl group (electron-donating methyl substituent).
- Analog 1 : 2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide ()
- Analog 2: 2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide () Substituents: 2,5-dimethylphenyl (steric hindrance from ortho-methyl groups).
Modifications on the Acetamide Side Chain
- Impact: Enhanced interaction with charged residues in enzymatic pockets .
- Analog 4: N-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)-3-(4-methylpiperazin-1-yl)propanamide () Substituents: Methylpiperazine-propanamide chain.
Spectroscopic and Physicochemical Comparisons
Table 1. Key Properties of Selected Analogs
NMR Spectral Trends
- Region-Specific Shifts : highlights that substituents in regions A (positions 39–44) and B (29–36) cause distinct chemical shift changes in triazolo-pyrazine derivatives. For example, electron-withdrawing groups (e.g., Cl in Analog 1) deshield nearby protons, while electron-donating groups (e.g., OCH₃) shield them .
- Amide Proton Signals : In Analog 4, the NH proton resonates at 10.18 ppm (DMSO-d6), indicating strong hydrogen-bonding interactions absent in the target compound .
Biological Activity
N-[(4-methylphenyl)methyl]-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a triazolo[4,3-a]pyrazine core , which is known for various biological activities. The presence of a 4-methylphenyl group and a sulfanyl acetamide moiety enhances its pharmacological properties. The structural complexity suggests that it may interact with multiple biological targets.
While specific mechanisms for this compound are not fully elucidated, related triazolopyrazine derivatives have shown promise in several biological activities:
- Kinase Inhibition : Some derivatives have been identified as potential inhibitors of c-Met kinase, which is implicated in cancer progression. For instance, a related compound exhibited an IC50 value of 48 nM against c-Met kinase and demonstrated significant anti-tumor activity against various cancer cell lines (A549, MCF-7, HeLa) with IC50 values ranging from 0.15 to 2.85 μM .
- Antimicrobial Activity : Other triazole derivatives have been reported to possess antimicrobial properties, suggesting that this compound may also exhibit similar effects .
Case Studies and Experimental Data
-
Anti-Tumor Activity :
- A study evaluated the anti-tumor efficacy of triazolo[4,3-a]pyrazine derivatives. The most promising compound showed excellent inhibition against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
- The study utilized various assays including cell cycle analysis and apoptosis assays to confirm the mechanism of action.
-
Inhibition of Enzymatic Activity :
- Research indicates that compounds with similar structures can inhibit specific kinases involved in tumor growth and metastasis. This suggests that this compound may also target such pathways.
Potential Applications
The biological activities associated with this compound suggest several therapeutic applications:
- Cancer Therapy : Due to its potential anti-tumor effects through kinase inhibition.
- Antimicrobial Agents : Its structural similarity to known antimicrobial agents indicates potential use in treating infections.
Comparative Analysis of Related Compounds
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| 22i | Triazolo[4,3-a]pyrazine derivative | 0.83 (A549), 0.15 (MCF-7), 2.85 (HeLa) | Anti-tumor activity |
| N-(4-methoxyphenyl)-2-{...} | Similar structural framework | 48 nM (c-Met kinase) | Kinase inhibition |
| Other Triazole Derivatives | Various | Varies | Antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
